molecular formula C13H14N4O B2893265 N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide CAS No. 2361638-25-5

N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide

Cat. No.: B2893265
CAS No.: 2361638-25-5
M. Wt: 242.282
InChI Key: YMHJXPABWLTTEY-UHFFFAOYSA-N
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Description

N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure This compound is characterized by its unique molecular structure, which includes a phenyl group, a methyl group, and an alkenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the 5-methyl-1H-1,2,4-triazole core This can be achieved through the cyclization of hydrazine derivatives with formamide under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are employed, with reaction conditions varying based on the specific reagents used.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Derivatives with substituted functional groups at targeted positions.

Scientific Research Applications

N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide is compared with other similar compounds, such as:

  • 5-Methyl-1H-1,2,4-triazole: A simpler triazole derivative without the phenylmethyl or alkenamide groups.

  • N-[[4-(1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide: Similar structure but lacking the methyl group on the triazole ring.

  • N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]acetamide: A related compound with an acetamide group instead of an alkenamide group.

These compounds share the triazole core but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

N-[[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-3-12(18)14-8-10-4-6-11(7-5-10)13-15-9(2)16-17-13/h3-7H,1,8H2,2H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHJXPABWLTTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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